3-Fluoro-2-hydroxymandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid is an organic compound that features both a fluorine atom and hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid typically involves the introduction of a fluorine atom and hydroxyl groups onto a benzene ring. One common method is the reaction of 3-fluoro-2-hydroxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction proceeds through an aldol condensation followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-fluoro-2-hydroxyphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyethanol.
Substitution: Formation of 2-(3-amino-2-hydroxyphenyl)-2-hydroxyacetic acid or 2-(3-mercapto-2-hydroxyphenyl)-2-hydroxyacetic acid.
Wissenschaftliche Forschungsanwendungen
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-fluoro-2-hydroxybenzoic acid
- 2-fluoro-4-hydroxyphenylacetic acid
- 3-chloro-2-hydroxyphenylacetic acid
Uniqueness
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both a fluorine atom and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1092367-58-2 |
---|---|
Molekularformel |
C8H7FO4 |
Molekulargewicht |
186.14 g/mol |
IUPAC-Name |
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO4/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
InChI-Schlüssel |
RKLZPKJHTAUPQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)O)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.